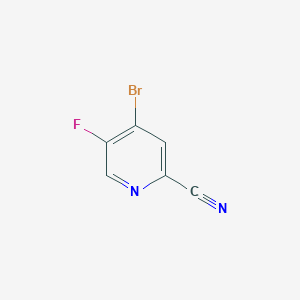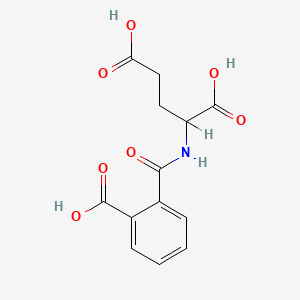![molecular formula C46H51MoN2O- B12303713 2,5-dimethylpyrrol-1-ide;2,6-diphenylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum](/img/structure/B12303713.png)
2,5-dimethylpyrrol-1-ide;2,6-diphenylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto 1-ídeo de 2,5-dimetilpirrol; 2,6-difenilfenol; [2,6-di(propan-2-il)fenil]imino-(2-metil-2-fenilpropilideno)molibdeno es una molécula organometálica compleja. Presenta un centro de molibdeno coordinado con varios ligandos orgánicos, incluyendo 1-ídeo de 2,5-dimetilpirrol y 2,6-difenilfenol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-ídeo de 2,5-dimetilpirrol; 2,6-difenilfenol; [2,6-di(propan-2-il)fenil]imino-(2-metil-2-fenilpropilideno)molibdeno típicamente implica síntesis orgánica de múltiples pasos. Una ruta común incluye la preparación por separado de los ligandos, seguida de su coordinación al centro de molibdeno. Por ejemplo, 1-ídeo de 2,5-dimetilpirrol se puede sintetizar haciendo reaccionar 2,5-dimetilpirrol con una base adecuada . El complejo de molibdeno se forma entonces haciendo reaccionar los ligandos con un precursor de molibdeno en condiciones controladas .
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la ampliación de los métodos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para garantizar un alto rendimiento y pureza. Se pueden emplear reactores de flujo continuo y otras técnicas avanzadas para mejorar la eficiencia y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
1-ídeo de 2,5-dimetilpirrol; 2,6-difenilfenol; [2,6-di(propan-2-il)fenil]imino-(2-metil-2-fenilpropilideno)molibdeno: puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar especies de mayor estado de oxidación.
Reducción: También se puede reducir a especies de menor estado de oxidación.
Sustitución: Pueden ocurrir reacciones de sustitución de ligandos, donde uno o más ligandos son reemplazados por otros ligandos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y diversos ligandos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el disolvente y el pH, se controlan cuidadosamente para lograr las transformaciones deseadas .
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir especies de molibdeno(VI), mientras que la reducción podría producir especies de molibdeno(II) .
Aplicaciones Científicas De Investigación
1-ídeo de 2,5-dimetilpirrol; 2,6-difenilfenol; [2,6-di(propan-2-il)fenil]imino-(2-metil-2-fenilpropilideno)molibdeno: tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo por el cual 1-ídeo de 2,5-dimetilpirrol; 2,6-difenilfenol; [2,6-di(propan-2-il)fenil]imino-(2-metil-2-fenilpropilideno)molibdeno ejerce sus efectos implica química de coordinación. El centro de molibdeno puede interactuar con varios sustratos, facilitando su transformación a través de ciclos catalíticos. Los objetivos moleculares incluyen moléculas orgánicas y polímeros, con rutas que involucran transferencia de electrones y formación/ruptura de enlaces .
Comparación Con Compuestos Similares
Compuestos Similares
2,5-dimetilpirrol: Un análogo más sencillo utilizado en diversas síntesis orgánicas.
2,6-difenilfenol: Otro ligando con propiedades de coordinación similares.
Singularidad
La singularidad de 1-ídeo de 2,5-dimetilpirrol; 2,6-difenilfenol; [2,6-di(propan-2-il)fenil]imino-(2-metil-2-fenilpropilideno)molibdeno radica en su estructura compleja y la combinación específica de ligandos, que confieren propiedades catalíticas y materiales únicas que no se encuentran en análogos más simples .
Propiedades
Fórmula molecular |
C46H51MoN2O- |
|---|---|
Peso molecular |
743.9 g/mol |
Nombre IUPAC |
2,5-dimethylpyrrol-1-ide;2,6-diphenylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum |
InChI |
InChI=1S/C18H14O.C12H17N.C10H12.C6H8N.Mo/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15;1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;1-5-3-4-6(2)7-5;/h1-13,19H;5-9H,1-4H3;1,4-8H,2-3H3;3-4H,1-2H3;/q;;;-1; |
Clave InChI |
GVTKTBOZVMCGFG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C([N-]1)C.CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2.C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(8-Aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12303638.png)
![(2R)-2-[(Cyclopropylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B12303640.png)
![6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-, methyl ester, (6S)-](/img/structure/B12303645.png)
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate](/img/structure/B12303646.png)
![4-(2-methylphenyl)sulfanyl-2-[4-(trifluoromethyl)phenoxy]butanoic Acid](/img/structure/B12303654.png)
![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B12303656.png)






![[6-[[9-(Benzoyloxymethyl)-4-hydroxy-6-methyl-8-oxo-7-oxatricyclo[4.3.0.03,9]nonan-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate](/img/structure/B12303712.png)
